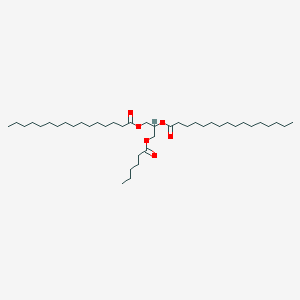
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate is an ester compound that is often used in scientific research. It is known for its unique chemical structure and properties, which make it valuable in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexanoyloxy)propane-1,2-diyl dipalmitate typically involves esterification reactions. One common method is the reaction of hexanoic acid with propane-1,2-diol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often use continuous reactors and automated systems to control reaction conditions such as temperature, pressure, and catalyst concentration. The final product is typically purified using industrial-scale distillation or crystallization methods.
化学反应分析
Types of Reactions
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated esters.
科学研究应用
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a model compound in lipid research.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of 3-(Hexanoyloxy)propane-1,2-diyl dipalmitate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific enzymes, altering their activity and influencing metabolic pathways.
相似化合物的比较
Similar Compounds
- 3-(Hexadecyloxy)propane-1,2-diyl dioleate
- 2-(Decanoyloxy)propane-1,3-diyl dioctanoate
Uniqueness
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate is unique due to its specific ester linkage and fatty acid composition. This gives it distinct physical and chemical properties compared to similar compounds. For example, its melting point, solubility, and reactivity may differ significantly from those of 3-(Hexadecyloxy)propane-1,2-diyl dioleate and 2-(Decanoyloxy)propane-1,3-diyl dioctanoate .
属性
分子式 |
C41H78O6 |
|---|---|
分子量 |
667.1 g/mol |
IUPAC 名称 |
(2-hexadecanoyloxy-3-hexanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-12-14-16-18-20-22-24-26-28-31-34-40(43)46-37-38(36-45-39(42)33-30-9-6-3)47-41(44)35-32-29-27-25-23-21-19-17-15-13-11-8-5-2/h38H,4-37H2,1-3H3 |
InChI 键 |
SAYUNMDZOOEJHF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















